Ethyl chloro(methylthio)acetate
Overview
Description
Ethyl chloro(methylthio)acetate is a versatile organic compound with the molecular formula C8H9ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its chloro and methylthio functional groups, which contribute to its reactivity and utility in different chemical reactions.
Mechanism of Action
Target of Action
Ethyl chloro(methylthio)acetate is a complex organic compound that is primarily used in the chemical industry Similar compounds are known to interact with various enzymes and proteins in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It is known to be used as an intermediate in the production of other compounds . It is likely that it interacts with its targets through a series of chemical reactions, leading to changes in the structure and function of these targets .
Biochemical Pathways
This compound may be involved in various biochemical pathways, depending on its specific targets. For instance, it could be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It could also be involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Pharmacokinetics
As an organic compound, it is likely to be absorbed into the body, distributed to its targets, metabolized by various enzymes, and eventually excreted .
Result of Action
It is known to be used as an intermediate in the production of other compounds, suggesting that its primary effect may be the synthesis of these compounds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the specific conditions under which the compound is stored and used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl chloro(methylthio)acetate can be synthesized through several methods, including the reaction of ethyl chloroformate with methylthioacetate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl chloro(methylthio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can substitute the chloro group in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Ethyl chloro(methylthio)acetate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase. Additionally, it is used in the development of new pharmaceuticals and agrochemicals, as well as in the study of chemical biology and organic synthesis.
Comparison with Similar Compounds
Ethyl chloro(methylthio)acetate is compared with other similar compounds, such as ethyl chloroacetate and ethyl methylthioacetate. While these compounds share some similarities, this compound is unique due to the presence of both chloro and methylthio groups, which enhance its reactivity and utility in different applications.
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Properties
IUPAC Name |
ethyl 2-chloro-2-methylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXAKHVTIHCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446750 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56078-31-0 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-chloro-2-(methylsulfanyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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